N-(4-Methyl-furazan-3-ylmethyl)-2-piperidin-4-yl-acetamide hydrochloride
Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(4-Methyl-furazan-3-ylmethyl)-2-piperidin-4-yl-acetamide hydrochloride” are not fully detailed in the retrieved data. A related compound, “4-METHYL-FURAZAN-3-YLMETHYLAMINE HCL”, has a molecular weight of 149.579 Da .Scientific Research Applications
1. Role in ACAT Inhibition
N-(4-Methyl-furazan-3-ylmethyl)-2-piperidin-4-yl-acetamide hydrochloride has been identified as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT). It exhibits selectivity for human ACAT-1 over ACAT-2, which could be useful for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
2. Use in Energetic Material Synthesis
Compounds based on this chemical structure, when combined with 1,2,4-oxadiazole rings, have been synthesized for use as insensitive energetic materials. These compounds exhibit moderate thermal stability and are insensitive to impact and friction, making them superior to traditional materials like TNT (Yu et al., 2017).
3. 5-HT2 Antagonist Activity
Derivatives of this compound have shown 5-HT2 antagonist activity, which is significant in the development of treatments for disorders related to serotonin imbalance (Watanabe et al., 1993).
4. Role in Antidepressant and Antianxiety Drugs
Its derivatives have been investigated for their antidepressant and antianxiety activities, demonstrating significant potential in these areas (Kumar et al., 2017).
5. Potential in Anti-Exudative Drugs
Pyrolin derivatives of this compound have been synthesized and shown anti-exudative properties, indicating potential for new effective drug development (Chalenko et al., 2019).
Properties
IUPAC Name |
N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-piperidin-4-ylacetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2.ClH/c1-8-10(15-17-14-8)7-13-11(16)6-9-2-4-12-5-3-9;/h9,12H,2-7H2,1H3,(H,13,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUCUVMHYRGBNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1CNC(=O)CC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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